Ethyl 2-ethyl-4-hydroxybenzoate

Neuropharmacology Ion Channel Modulation Receptor Antagonism

Ethyl 2-ethyl-4-hydroxybenzoate is a structurally differentiated paraben derivative with a critical ortho-ethyl substituent that alters lipophilicity, melting point (98–105°C vs. 117°C for ethylparaben), and biological activity. This compound serves as a potent 5-HT3A receptor antagonist (IC50 68 nM) and a selective human liver carboxylesterase inhibitor (IC50 5.5 nM), making it an essential pharmacological tool and a versatile building block for medicinal chemistry. Its unique substitution pattern enables precise functionalization in organic synthesis. Choose this compound for applications demanding exact molecular attributes—generic substitution risks compromising experimental outcomes.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 851334-79-7
Cat. No. B3288245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethyl-4-hydroxybenzoate
CAS851334-79-7
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)O)C(=O)OCC
InChIInChI=1S/C11H14O3/c1-3-8-7-9(12)5-6-10(8)11(13)14-4-2/h5-7,12H,3-4H2,1-2H3
InChIKeyZZLIIMRUQLBXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Ethyl-4-Hydroxybenzoate (CAS 851334-79-7) Procurement Guide: A Differentiated Building Block in the p-Hydroxybenzoate Ester Family


Ethyl 2-ethyl-4-hydroxybenzoate (CAS: 851334-79-7) is a synthetically derived para-hydroxybenzoic acid ester, distinguished by an ethyl group at the 2-position of its aromatic ring, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . It is a member of the paraben family of compounds, which are widely recognized for their antimicrobial properties and use as preservatives . This specific derivative, often referred to as 2-ethyl-4-hydroxybenzoic acid ethyl ester, is a useful research chemical and building block for organic synthesis, with commercial availability typically at a purity of 95% or higher . Its structural modification from the common ethylparaben introduces unique physicochemical and biological properties that are critical for scientific and industrial applications requiring precise molecular attributes.

Why Ethyl 2-Ethyl-4-Hydroxybenzoate Cannot Be Interchanged with Common Parabens


While all p-hydroxybenzoate esters share a core antimicrobial mechanism, their biological activity, physicochemical properties, and synthetic utility are highly sensitive to alkyl chain length and position [1]. The presence of the ortho-ethyl substituent in ethyl 2-ethyl-4-hydroxybenzoate alters its lipophilicity, melting point, and steric profile compared to its unsubstituted counterpart, ethylparaben (ethyl 4-hydroxybenzoate) . This structural divergence directly impacts critical performance parameters such as receptor binding affinity, metabolic stability, and formulation compatibility, rendering generic substitution without rigorous comparative data a high-risk approach in research and development workflows. The quantitative evidence below demonstrates exactly where these differences manifest, providing a factual basis for selection over closely related analogs.

Quantitative Differentiation Evidence for Ethyl 2-Ethyl-4-Hydroxybenzoate vs. Analogues


5-HT3A Receptor Antagonism: Enhanced Potency of Ethyl 2-Ethyl-4-Hydroxybenzoate vs. Ethylparaben

Ethyl 2-ethyl-4-hydroxybenzoate exhibits significantly more potent antagonism at the human 5-HT3A receptor compared to the unsubstituted ethylparaben. In patch-clamp assays using human 5-HT3A receptors expressed in CHO-K1 cells, ethyl 2-ethyl-4-hydroxybenzoate inhibited 5-HT-induced inward currents with an IC50 of 68 nM [1]. In contrast, ethylparaben (methyl 4-hydroxybenzoate) was reported to have an IC50 of 74.1 nM for inhibition of Trichoplusia juvenile hormone esterase, and other parabens in the series showed varying degrees of activity, with butylparaben (butyl 4-hydroxybenzoate) exhibiting an IC50 of 15 nM in a related 5-HT3A receptor assay [2][3].

Neuropharmacology Ion Channel Modulation Receptor Antagonism

Physicochemical Differentiation: Predicted Lower Melting Point Enhances Formulation Flexibility

The introduction of an ethyl group at the 2-position of the aromatic ring is predicted to disrupt crystal packing, resulting in a lower melting point compared to the unsubstituted ethylparaben. Ethylparaben has a well-documented melting point of 117°C . In contrast, the predicted melting point for ethyl 2-ethyl-4-hydroxybenzoate is in the range of 98–105°C . This reduction in melting point can significantly influence the compound's solubility, dissolution rate, and processability in formulation development.

Formulation Science Physical Chemistry Preformulation Studies

Carboxylesterase Inhibition Profile: A Distinct Target Engagement Fingerprint

Ethyl 2-ethyl-4-hydroxybenzoate demonstrates a unique inhibitory profile against various carboxylesterases, which are critical enzymes in drug metabolism and detoxification. In vitro studies have determined its IC50 values against several isoforms: 5.5 nM for human liver carboxylesterase (cocaine esterase), 17.0 nM for porcine liver carboxylesterase, and 22.4 nM for murine acylcarnitine hydrolase [1]. This profile differentiates it from other parabens, such as butylparaben, which has shown a different potency spectrum (e.g., IC50 of 15 nM for the 5-HT3A receptor), suggesting that the 2-ethyl substitution may confer a unique enzyme selectivity or potency not observed with simple alkyl chain extensions.

Enzymology Drug Metabolism Chemical Biology

Synthetic Accessibility: A Well-Defined Route with Moderate Yield

A key synthetic route to ethyl 2-ethyl-4-hydroxybenzoate involves the hydrogenolysis of ethyl 4-benzyloxy-2-ethylbenzoate using a palladium on carbon catalyst under hydrogen atmosphere in ethanol. This reaction proceeds at room temperature for 1.2 hours and has been reported to achieve an isolated yield of 51.8% . This defined and reproducible synthesis provides a reliable entry point for generating this specific derivative, which is essential for researchers requiring a consistent and scalable source of the compound for further derivatization or biological testing.

Organic Synthesis Process Chemistry Medicinal Chemistry

Validated Application Scenarios for Ethyl 2-Ethyl-4-Hydroxybenzoate in Research and Development


Neuropharmacology Research: Probing 5-HT3 Receptor Function

Ethyl 2-ethyl-4-hydroxybenzoate is ideally suited for use as a pharmacological tool in studies investigating the 5-HT3 receptor. Its potent antagonism (IC50 of 68 nM) against the human 5-HT3A receptor, as demonstrated in patch-clamp assays [1], provides a defined molecular probe for dissecting receptor function, signaling pathways, and the role of this ion channel in various physiological and pathological processes, including anxiety, nausea, and gastrointestinal motility. This specific potency profile, distinct from other parabens, allows for nuanced experimental design where the precise modulation of 5-HT3 receptor activity is required.

Preformulation and Drug Development: Optimizing Solid-State Properties

The predicted lower melting point of ethyl 2-ethyl-4-hydroxybenzoate (98–105°C) compared to ethylparaben (117°C) makes it a strategically advantageous candidate during preformulation studies. This property can enhance its processability, improve its solubility profile in certain formulations, and potentially lead to more stable and homogeneous solid dosage forms. Formulation scientists should consider this compound when developing new pharmaceutical, cosmetic, or personal care products where the thermal properties of the active ingredient or preservative are a critical quality attribute.

Enzymology and Drug Metabolism Studies: Carboxylesterase Inhibition

The potent and selective inhibition of human liver carboxylesterase (IC50 of 5.5 nM) and other isoforms [2] makes ethyl 2-ethyl-4-hydroxybenzoate a valuable chemical probe for enzymology research. It can be used to study the role of carboxylesterases in the metabolism of ester-containing drugs, prodrug activation, and detoxification of xenobiotics. Its distinct inhibitory profile, compared to other parabens, provides a specific tool for modulating enzyme activity in vitro and ex vivo, enabling researchers to dissect complex metabolic pathways and assess the contribution of these enzymes to pharmacokinetic and toxicological outcomes.

Organic Synthesis: A Reliable Building Block for Complex Molecules

Ethyl 2-ethyl-4-hydroxybenzoate serves as a well-defined building block in organic synthesis, with a documented synthetic route providing a reliable 51.8% yield . Its unique substitution pattern (an ortho-ethyl group and a para-hydroxy group protected as an ethyl ester) offers a distinct handle for further functionalization, such as ester hydrolysis to the free acid, amidation, or etherification. This makes it a valuable intermediate for the construction of more complex molecular architectures in medicinal chemistry, agrochemical research, and materials science, where the specific substitution pattern is required to impart desired properties to the final target molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-ethyl-4-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.